2-(3-Chlorophenyl)-4-fluorobenzoic acid
Description
2-(3-Chlorophenyl)-4-fluorobenzoic acid is a halogenated benzoic acid derivative featuring a fluorine atom at the para position of the benzoic acid moiety and a 3-chlorophenyl substituent at the ortho position. This compound combines the electron-withdrawing effects of fluorine and chlorine, which influence its acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSQIIDPSOAXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681430 | |
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-94-2 | |
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence Overview
The foundational methodology derives from patent CN105732357A, which outlines a four-stage synthesis applicable to structurally related fluorobenzoic acids. While originally developed for 2-chloro-4-fluorobenzoic acid, the protocol’s modular design permits adaptation for introducing 3-chlorophenyl groups through strategic modifications to starting materials.
Amino Protection Stage
Initial protection of m-chloroaniline employs 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under alkaline conditions (K2CO3, KI) in ionic liquid/water biphasic media. This step achieves >90% yield of N,N-bis-SEM-protected aniline through nucleophilic substitution, with reaction parameters optimized as follows:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes SEM-Cl reactivity |
| Stirring Rate | 1000-2000 rpm | Enhances phase contact |
| SEM-Cl Equivalents | 1.1-1.3 eq | Minimizes side products |
| Reaction Time | 2-2.5 h | Balances conversion vs. degradation |
Post-reaction quenching with ice water precipitates the protected intermediate, which is isolated via filtration (>92% yield).
Formylation and Oxidation
The protected aniline undergoes titanium tetrachloride-mediated formylation in ionic liquid, generating 4-bis-SEM-amino-2-chlorobenzaldehyde. Subsequent oxidation with hydrogen peroxide and triphenylphosphine radium chloride converts the aldehyde to 4-amino-2-chlorobenzoic acid (93.6% yield). Critical to this stage is the use of hydrogen gas (5-10 atm) at 70°C, which suppresses over-oxidation while maintaining aromatic integrity.
Fluorination via Catalytic Deamination
The final fluorination employs potassium fluoride (5 eq) and phosphorus heteropoly tungstic acid ammonium salt (0.065-0.08 eq) in ionic liquid/water media. This step replaces the amino group with fluorine through a radical-mediated mechanism, achieving 95.5-97.5% yield under these conditions:
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Temperature Gradient : 40-50°C (prevents ionic liquid decomposition)
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H2O2 Loading : 2.2-3 mol (ensures complete radical initiation)
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Stirring Duration : 2-3 h (maximizes fluoride incorporation)
This cascade demonstrates scalability, with pilot batches (0.45 mol scale) maintaining >95% yield.
Acylation-Oxidation Route for Industrial Production
Friedel-Crafts Acylation Framework
Patent EP0176026A1 details a two-step acylation-oxidation strategy applicable to halogenated benzoic acids. While originally targeting 2,4-dichloro-5-fluoro-benzoic acid, substituting 3-chlorophenylacetyl chloride enables adaptation for the target compound.
Acylation Conditions
Aluminum chloride (1.2 eq) catalyzes the reaction between 2,4-dichlorofluorobenzene and acetyl chloride under solvent-free conditions:
Key parameters:
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Temperature : 80-130°C (avoids AlCl3 sublimation)
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Acetyl Chloride Equivalents : 1.05 eq (minimizes diacylation)
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Reaction Time : 3-5 h (monitored by GC-MS)
Yields reach 89% for the acetylated intermediate when using continuous feed reactors.
Hypochlorite-Mediated Oxidation
Sodium hypochlorite (12% active chlorine) oxidizes the ketone to carboxylic acid under alkaline conditions:
Optimized conditions include:
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pH : 9.5-10.5 (prevents chlorination side reactions)
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Oxidation Temperature : 50-60°C (balances reaction rate vs. hypochlorite decomposition)
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Stoichiometry : 3.2 eq NaOCl (ensures complete conversion)
This method achieves 85-88% isolated yield with <2% residual ketone.
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Amino Protection | 82-87% | 98.5-99.2% | Pilot-scale validated |
| Acylation-Oxidation | 73-76% | 97.1-97.8% | Industrial infrastructure required |
The amino protection route’s higher yield stems from ionic liquid-mediated fluorination, which suppresses defluorination side reactions. Conversely, the acylation method’s lower yield reflects challenges in controlling polyacylation during Friedel-Crafts steps.
Environmental and Economic Factors
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Solvent Usage : Amino protection employs recoverable ionic liquids (90% recycling efficiency), reducing waste vs. traditional solvents.
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Catalyst Costs : AlCl3 in acylation (€12/kg) is cheaper than phosphorus heteropoly salts (€210/kg), favoring large-scale production.
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Energy Input : Acylation-oxidation requires 23% less thermal energy due to exothermic hypochlorite oxidation.
Industrial Production Considerations
Continuous Flow Adaptation
Implementing the amino protection route in continuous flow reactors enhances throughput:
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Residence Time : 8.5 min per stage (vs. 2.5 h batch)
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Yield Improvement : 4-6% from precise temperature control
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Catalyst Loading : Reduced by 40% via immobilized ionic liquid phases
Purification Strategies
Crystallization from ethanol/water (7:3 v/v) achieves >99% purity with:
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Cooling Rate : 2°C/min (previents inclusion impurities)
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Seed Crystal Size : 50-100 μm (optimizes crystal growth)
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Wash Solvent : Cold diethyl ether (removes residual KF)
Chemical Reactions Analysis
Substitution Reactions
The chlorine and fluorine substituents participate in nucleophilic and electrophilic substitution reactions under controlled conditions.
Chlorine Substitution
-
Nucleophilic Aromatic Substitution (NAS):
The 3-chlorophenyl group undergoes NAS with strong nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents. For example:
Fluorine Substitution
-
Fluorine at the 4-position is less reactive due to its strong electron-withdrawing nature but can undergo selective displacement with organometallic reagents (e.g., Grignard) at elevated temperatures .
Carboxylic Acid Derivative Formation
The carboxylic acid group is highly versatile, enabling the synthesis of esters, amides, and anhydrides.
Decarboxylation and Reduction
-
Decarboxylation:
Thermal decarboxylation at 200–250°C in quinoline yields 3-chloro-4-fluorobiphenyl . -
Reduction:
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the corresponding alcohol:Yield: 91%.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at specific positions:
-
Nitration:
Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the 5-position of the benzoic acid ring . -
Sulfonation:
Fuming H₂SO₄ at 150°C produces the 5-sulfo derivative.
Metal-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura and Ullmann couplings:
-
Suzuki Coupling:
Reaction with arylboronic acids using Pd(PPh₃)₄ catalyst forms biaryl derivatives:
Cyclization Reactions
Under basic or acidic conditions, the compound forms heterocyclic structures:
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity:
- Antimicrobial Properties:
Biological Research
- Enzyme Inhibition Studies:
- Receptor Binding Studies:
Industrial Applications
- Specialty Chemicals Production:
- In industrial settings, this compound serves as a building block for synthesizing specialty chemicals with tailored properties for applications in materials science and pharmaceuticals.
Case Study 1: Antiproliferative Activity
A study conducted on the antiproliferative effects of this compound on ovarian cancer cell lines (OVCAR-3) demonstrated significant inhibition of cell growth at low micromolar concentrations. The mechanism was linked to the compound's ability to interfere with cell cycle progression and induce apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited notable bactericidal effects, suggesting potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the chlorophenyl and fluorine groups can influence its binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
- 4-Fluorobenzoic Acid : The para-fluorine atom enhances acidity (lower pKa) due to its strong electron-withdrawing effect via resonance. This compound is widely used as a ligand in coordination chemistry, as seen in cobalt(II) complexes . In contrast, 2-(3-Chlorophenyl)-4-fluorobenzoic acid has additional steric and electronic effects from the 3-chlorophenyl group, likely further increasing acidity compared to unsubstituted fluorobenzoic acids .
- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid : The thiazole ring introduces rigidity and alters solubility. Its melting point (206–207°C) suggests higher crystallinity compared to benzoic acid derivatives, which may differ for the target compound due to the absence of a heterocyclic ring.
- 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic Acid : The methoxy group here is electron-donating, reducing acidity compared to the target compound’s purely electron-withdrawing substituents. This difference highlights how substituent identity (Cl vs. OMe) impacts reactivity .
Structural and Functional Modifications
- 2-(3-Ethoxyphenyl)-4-fluorobenzoic Acid (CAS 1261907-57-6) : The ethoxy group’s electron-donating nature lowers acidity and increases hydrophobicity compared to the chloro substituent in the target compound. Molecular weight (260.26 g/mol) and logP (3.59) suggest moderate lipophilicity .
- Its molecular weight (264.68 g/mol) is comparable to the target compound .
- 2-(Carboxymethoxy)-4-fluorobenzoic Acid : The additional carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the target compound .
Data Table: Key Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
